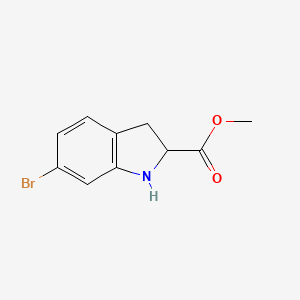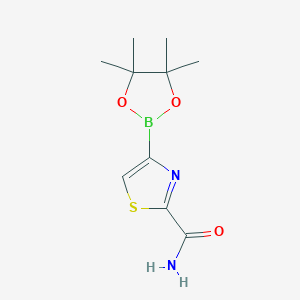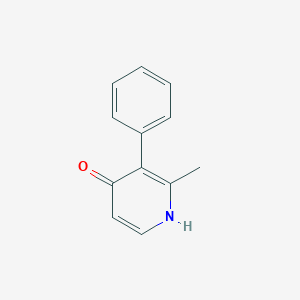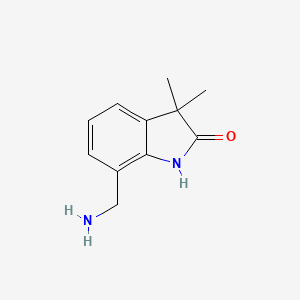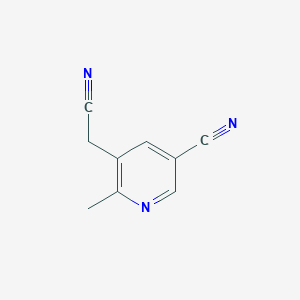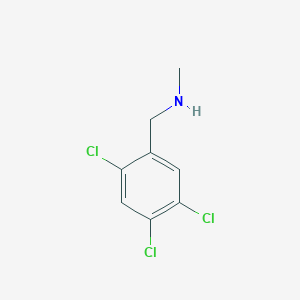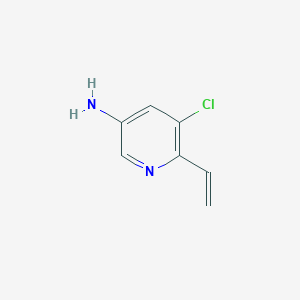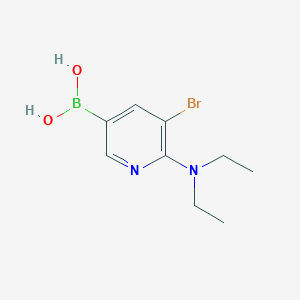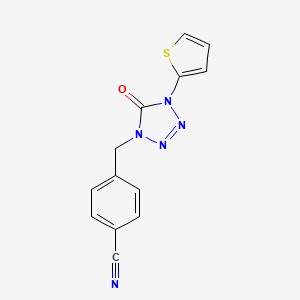
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile is a complex organic compound featuring a tetrazole ring fused with a thiophene moiety and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring, followed by the introduction of the thiophene and benzonitrile groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, with unique properties.
Mécanisme D'action
The mechanism of action of 4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrazole derivatives and thiophene-containing molecules, such as:
- 4-(4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-
Propriétés
Formule moléculaire |
C13H9N5OS |
|---|---|
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
4-[(5-oxo-4-thiophen-2-yltetrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H9N5OS/c14-8-10-3-5-11(6-4-10)9-17-13(19)18(16-15-17)12-2-1-7-20-12/h1-7H,9H2 |
Clé InChI |
NDIZHDIJZHOWEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)N2C(=O)N(N=N2)CC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



